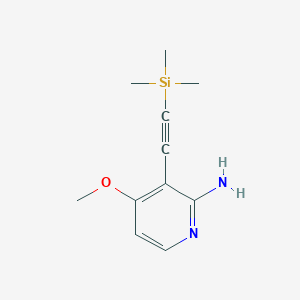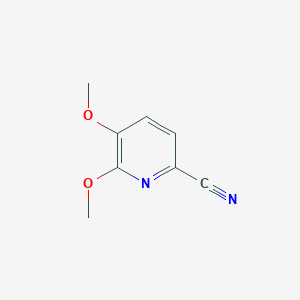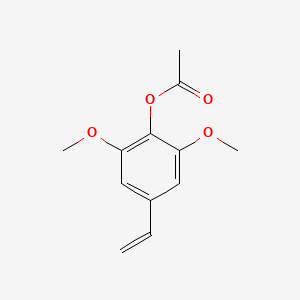
4-Acetoxy-3,5-dimethoxystyrene
Übersicht
Beschreibung
4-Acetoxy-3,5-dimethoxystyrene is a colorless liquid with a strong aromatic odor. It is widely used in the synthesis of organic compounds and serves as a versatile building block for the preparation of various functional materials and pharmaceutical intermediates . This compound is particularly significant in the field of organic chemistry due to its unique structural properties and reactivity.
Biochemische Analyse
Biochemical Properties
4-Acetoxy-3,5-dimethoxystyrene plays a significant role in biochemical reactions, particularly in the synthesis of phenolic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can be used as a precursor in the synthesis of polymers and pharmaceuticals . The nature of these interactions often involves the acetylation and methoxylation of the styrene backbone, which can influence the reactivity and stability of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that derivatives of this compound can affect the glass transition temperature and heat capacity of polymers, which in turn can impact cellular processes such as protein folding and enzyme activity . Additionally, its role in the synthesis of phenolic compounds can lead to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, the acetylation of the styrene backbone can inhibit certain enzymes by blocking their active sites, while the methoxylation can enhance the binding affinity of other enzymes . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions (10°C - 25°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its stability can influence its efficacy in biochemical assays and experiments. For example, the degradation of this compound can lead to a decrease in its ability to modulate enzyme activity and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and cellular functions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of phenolic compounds. It interacts with enzymes such as phenolic acid decarboxylase, which catalyzes the decarboxylation of phenolic acids to produce styrene derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its acetylation can serve as a signal for localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3,5-dimethoxystyrene typically involves the acetylation of 4-hydroxy-3,5-dimethoxystyrene. This process can be achieved through various methods, including chemoenzymatic cascades and free radical polymerization . One common approach involves the use of phenolic acid decarboxylase (PAD) in a chemoenzymatic one-pot process, which provides high yields and minimizes by-product formation .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally benign methods. For instance, the use of renewable lignin building blocks and computational solvent assessments have been integrated into the production process to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetoxy-3,5-dimethoxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which provide multiple sites for chemical modification.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding quinones, while substitution reactions can produce various substituted styrenes .
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-3,5-dimethoxystyrene has a wide range of scientific research applications:
Chemistry: It is used as a monomer in polymer chemistry for the synthesis of bio-based styrene alternatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Acetoxy-3,5-dimethoxystyrene involves its interaction with various molecular targets and pathways. The compound’s acetoxy and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-3,5-dimethoxystyrene
- 4-Hydroxy-3-methoxystyrene
- 4-Hydroxystyrene
Comparison: Compared to its similar compounds, 4-Acetoxy-3,5-dimethoxystyrene is unique due to its acetoxy group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for more diverse chemical modifications and applications, making it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
(4-ethenyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUNWMOLOQVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679899 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46501-14-8 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) affect its hydrogen bonding compared to poly(4-hydroxystyrene)?
A1: Research indicates that the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) (PHDMS) significantly influences its hydrogen bonding behavior compared to poly(4-hydroxystyrene) (PpHS) []. While both polymers exhibit hydrogen bonding due to the hydroxyl groups, the bound water content, serving as an indicator of hydrogen bonding extent, is higher in PHDMS. This suggests that the two methoxy groups in PHDMS, absent in PpHS, alter the polymer structure and potentially enhance its hydrogen bonding capacity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


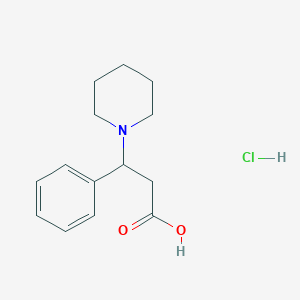

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)

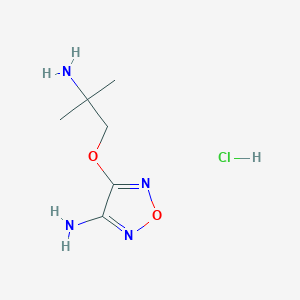
![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

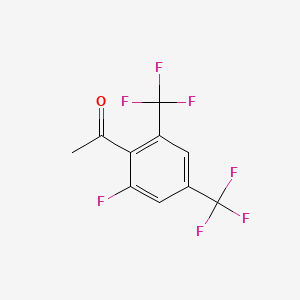
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)
